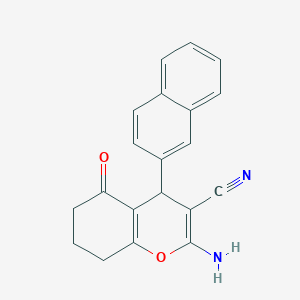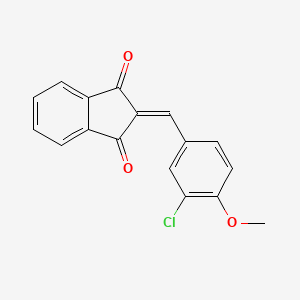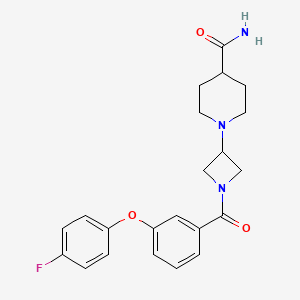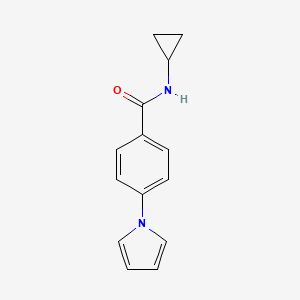![molecular formula C18H13N3O3 B2438481 (2Z)-2-[(3-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide CAS No. 325856-78-8](/img/structure/B2438481.png)
(2Z)-2-[(3-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(3-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide, commonly known as CIC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CIC belongs to the class of chromene derivatives, which have been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Mechanism of Action
The mechanism of action of CIC is not fully understood, but it is believed to exert its biological effects by modulating various signaling pathways. CIC has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a crucial role in the pathogenesis of inflammatory diseases. CIC has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, CIC has been reported to inhibit the growth of various bacteria and fungi by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
CIC has been found to possess various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are elevated in inflammatory diseases. CIC has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, CIC has been reported to inhibit the growth of various bacteria and fungi by disrupting their cell membrane integrity.
Advantages and Limitations for Lab Experiments
CIC has several advantages in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Moreover, CIC has been found to possess various biological activities, making it a potential candidate for the development of new drugs. However, CIC also has some limitations in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Moreover, the toxicity and pharmacokinetics of CIC are not well studied, which limits its clinical applications.
Future Directions
There are several future directions for the research on CIC. One potential direction is to study its mechanism of action in more detail to optimize its therapeutic potential. Another direction is to study the toxicity and pharmacokinetics of CIC to determine its safety and efficacy in clinical settings. Moreover, the development of CIC analogs with improved biological activities and pharmacokinetic profiles is another potential direction for future research. Finally, the use of CIC in combination with other drugs to enhance its therapeutic potential is also a promising direction for future research.
Synthesis Methods
CIC can be synthesized using a one-pot reaction of 3-cyanophenyl hydrazine with 6-methoxy-2H-chromene-3-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-Hydroxybenzotriazole (HOBt) in anhydrous dichloromethane. The reaction is carried out under reflux conditions for 24 hours, and the resulting product is purified by column chromatography.
Scientific Research Applications
CIC has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. CIC has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells, making it a potential candidate for cancer therapy. Moreover, CIC has been reported to possess anti-microbial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
2-(3-cyanophenyl)imino-6-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-23-14-5-6-16-12(8-14)9-15(17(20)22)18(24-16)21-13-4-2-3-11(7-13)10-19/h2-9H,1H3,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAGQSPHVSGIQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=CC(=C3)C#N)C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(3-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2438398.png)


![5-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2438404.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2438406.png)


![1-(6-cyclopropylpyridazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2438412.png)




![N-(3-bromophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
